Lipophilicity Differential: Computed XLogP3 of Neopentyl-Substituted vs. Unsubstituted 4-Aminopyrimidine Core
The 6-(2,2-dimethylpropyl) substituent increases computed lipophilicity by approximately 1.9 log units relative to the 6-unsubstituted 2-methylpyrimidin-4-amine parent scaffold [1]. This shift may influence membrane permeability, plasma protein binding, and metabolic clearance in ways that are not interchangeable between the two compounds. No direct experimental logD7.4 or logP measurement for the target compound has been identified in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine, PubChem computed) |
| Comparator Or Baseline | XLogP3 ≈ 0.1 (2-methylpyrimidin-4-amine, PubChem computed; CID 12345) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2019.06.18); not experimentally validated for this compound. |
Why This Matters
A nearly 2-log shift in lipophilicity is sufficient to alter compound partitioning, permeability, and non-specific binding, making the neopentyl-substituted compound a meaningfully different chemical tool from the unsubstituted core.
- [1] PubChem Compound Summary for CID 61783961, 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/BNHRVXDBMANLMA-UHFFFAOYSA-N (accessed April 2026). View Source
